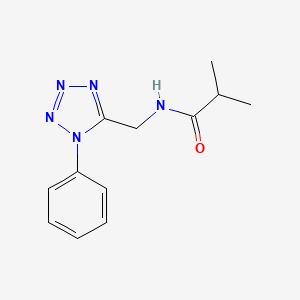
N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . They are known for their wide range of applications in organic synthesis, medicinal and coordination chemistry, catalysis, materials science, and more .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . For example, the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide which reacted with sodium azide to give the corresponding [2+3]-cycloaddition product .Molecular Structure Analysis
Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor Antagonism
Research has identified compounds structurally related to N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide as angiotensin II receptor antagonists. For example, a study explored various tetrazole derivatives as potent AT1-selective angiotensin II receptor antagonists, which are important for regulating blood pressure and electrolyte balance (Bovy et al., 1993).
Organic Synthesis
In the realm of organic chemistry, tetrazole derivatives are used in synthesis processes. For instance, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics, was synthesized from isobutyric derivatives, demonstrating the utility of such compounds in creating complex molecules (Fleck et al., 2003).
Isoxazolidine Synthesis
Tetrazole derivatives are also used in the synthesis of isoxazolidines, which are valuable in drug discovery and chemical biology. A study presented a stereoselective method to synthesize methyleneoxy-substituted isoxazolidines, demonstrating the role of tetrazole derivatives in facilitating complex organic reactions (Karyakarte et al., 2012).
Parkinson's Disease Research
This compound derivatives have been investigated in neurological research, particularly concerning Parkinson's disease. A study found that specific tetrazole derivatives can protect against neurotoxicity induced by certain compounds in animal models, suggesting potential therapeutic applications (Hantraye et al., 1996).
Insecticidal Properties
Some isobutylamide compounds, related to the chemical structure , have shown insecticidal properties. Research isolated novel isobutylamides from certain plants that exhibited lethal activity against various insect species, indicating potential applications in pest control (Latif et al., 1998).
Wirkmechanismus
Target of Action
It is known that tetrazoles, a class of compounds to which n-((1-phenyl-1h-tetrazol-5-yl)methyl)isobutyramide belongs, have diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Mode of Action
Tetrazoles, in general, have both electron-donating and electron-withdrawing properties . This allows them to interact with various biological targets in a unique manner. Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Biochemical Pathways
Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that tetrazoles are more soluble in lipids than carboxylic acids , which could potentially enhance the bioavailability of this compound.
Result of Action
Given the wide range of biological activities exhibited by tetrazoles , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular levels.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9(2)12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATLQGHZETUJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclooctyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2563973.png)
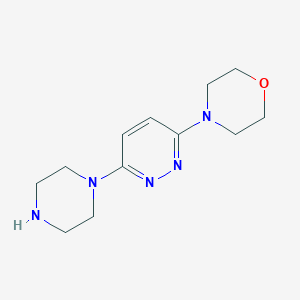

![3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2563978.png)
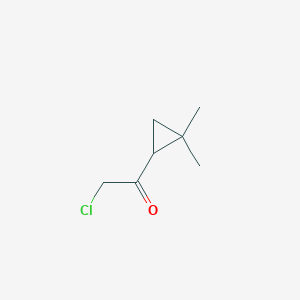
![5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563982.png)

![Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2563987.png)
![N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2563989.png)
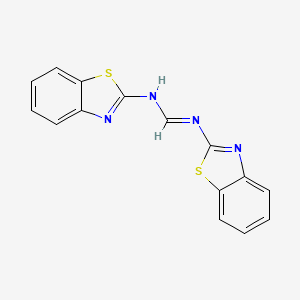
![N-Methyl-N-[2-oxo-2-[[(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2563993.png)
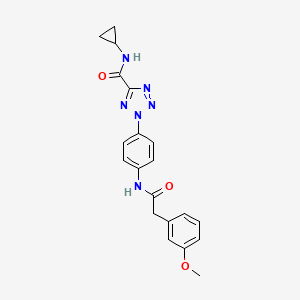
![4-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2563995.png)